2-Heptylfuran

Description

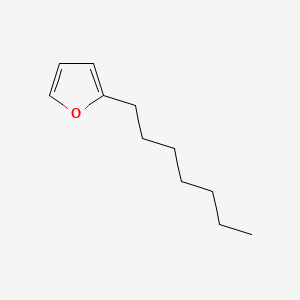

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-heptylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTUFJXTYNLISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063187 | |

| Record name | 2-Heptylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], Colourless to yellowish liquid; Nutty, coffee-like aroma | |

| Record name | 2-Heptylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Heptylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Heptylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.866 | |

| Record name | 2-Heptylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3777-71-7 | |

| Record name | 2-Heptylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W55A39QXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Heptylfuran in Food: Natural Occurrence, Formation, Analysis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptylfuran is a volatile organic compound that contributes to the sensory profile of a variety of foods, imparting characteristic nutty, coffee-like, and green aroma notes.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural occurrence, biosynthetic and chemical formation pathways, analytical methodologies for its detection and quantification, and a review of its toxicological and safety considerations. This document is intended to serve as a valuable resource for professionals in the fields of food science, analytical chemistry, and toxicology.

Part 1: Chemical and Physical Properties of this compound

This compound is a furan derivative with a seven-carbon alkyl chain at the second position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | [2] |

| Molecular Weight | 166.26 g/mol | [2] |

| CAS Number | 3777-71-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Nutty, coffee-like, green, fatty, oily | [1][3] |

| Boiling Point | 209-210 °C | [4] |

| Flash Point | 167 °F (75 °C) | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [1][3] |

| Specific Gravity | 0.860-0.866 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.446-1.452 at 20 °C | [1][3] |

Part 2: Natural Occurrence and Formation Mechanisms

This compound is found in a range of food products, often as a result of thermal processing. Its presence has also been reported as a fungal and plant metabolite.[2]

Occurrence in Food Products

The presence of this compound has been identified in various food items, particularly those that have undergone cooking or processing at elevated temperatures.

| Food Category | Specific Food Item | Concentration Range (µg/kg) | Source |

| Beverages | Roasted Coffee | Not explicitly quantified for this compound, but furan levels can reach up to 7000 µg/kg in roasted beans.[5][6] | |

| Cooked Meats | Heated Beef, Cooked Chicken | Not explicitly quantified. | [3] |

| Processed Vegetables | French Fried Potatoes | Not explicitly quantified. | [3] |

| Nuts | Roasted Filberts (Hazelnuts) | Not explicitly quantified. | [3] |

| Dairy Products | - | Used as a flavoring agent at 3-15 ppm (3000-15000 µg/kg). | [1] |

| Fats and Oils | - | Used as a flavoring agent at 2-10 ppm (2000-10000 µg/kg). | [1] |

Note: Quantitative data for the natural occurrence of this compound is limited in the reviewed literature. The table includes information on its use as a flavoring agent to provide context on typical concentration levels in certain food categories.

Biosynthesis in Plants and Fungi

While this compound is recognized as a plant and fungal metabolite, the specific biosynthetic pathways are not well-elucidated.[2] However, a plausible pathway can be proposed based on the known metabolism of fatty acids in these organisms. The biosynthesis likely originates from linoleic acid, a common plant and fungal fatty acid, through the lipoxygenase (LOX) pathway.

References

An In-depth Technical Guide to the Biosynthesis of 2-Heptylfuran via a Synergistic Maillard and Lipid Oxidation Pathway

Abstract

This technical guide provides a comprehensive exploration of the formation of 2-heptylfuran, a significant flavor and aroma compound, through the complex interplay of the Maillard reaction and lipid oxidation. Moving beyond a simplistic view of these pathways as independent events, we delve into the synergistic mechanism where intermediates from lipid degradation serve as crucial substrates in amino acid-catalyzed reactions to yield specific 2-alkylfurans. This document is intended for researchers, scientists, and drug development professionals, offering a detailed mechanistic understanding, field-proven experimental protocols for synthesis and analysis, and a discussion of the critical factors influencing yield and product profile.

Introduction: The Significance of this compound

This compound (C₁₁H₁₈O) is a heterocyclic volatile compound belonging to the furan family, characterized by a furan ring with a seven-carbon alkyl substituent at the C-2 position.[1] It is recognized as a Maillard reaction product and a metabolite found in various natural and processed systems.[1] In the food industry, this compound is a notable flavoring agent, contributing fruity, sweet, and wine-like notes to products such as dairy, snack foods, and oils.[2] Beyond its sensory profile, its role as a potential antineoplastic agent and plant growth regulator is also under investigation, highlighting its relevance in broader biochemical and pharmaceutical contexts.[1]

The biosynthesis of this compound is not a result of a single, linear pathway but rather a complex interaction between two of the most important chemical transformations in food science: the Maillard reaction and lipid oxidation.[3][4] Understanding this synergistic relationship is paramount for controlling flavor development, ensuring product stability, and exploring the bioactivity of such compounds.

The Core Mechanism: A Tale of Two Pathways

The formation of this compound is best understood as a convergence of two fundamental reaction cascades. While the Maillard reaction provides the catalytic components and foundational chemistry for cyclization, lipid oxidation supplies the specific carbon backbone that defines the C-7 alkyl chain.

Pillar 1: The Maillard Reaction Framework

The Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[5] It proceeds through three main stages:

-

Early Stage: Condensation of a sugar and an amino acid to form a Schiff base, followed by cyclization to a glycosylamine. This rearranges to form an Amadori (from aldose) or Heyns (from ketose) product. This stage is colorless and produces no aroma.

-

Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form a variety of highly reactive intermediates, including dicarbonyl compounds like 3-deoxyosones. This stage is responsible for the generation of numerous flavor and aroma compounds, including the foundational furan ring structure from the cyclization of sugar-derived intermediates.[6]

-

Final Stage: Polymerization of the highly reactive intermediates into high molecular weight, brown-colored pigments known as melanoidins.

While this pathway explains the formation of the core furan structure, it does not account for the long alkyl chain seen in this compound. For that, we must turn to lipid chemistry.

Pillar 2: Lipid Oxidation as the Precursor Source

Lipid oxidation is the process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This free-radical chain reaction (autoxidation) generates a cascade of primary and secondary products.[7]

-

Initiation: Formation of a fatty acid radical.

-

Propagation: The radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another PUFA, creating a lipid hydroperoxide and a new fatty acid radical.

-

Decomposition: The unstable hydroperoxides break down (cleavage) to form a complex mixture of volatile secondary oxidation products, including aldehydes, ketones, and alcohols.[7]

Crucially, the thermal oxidation of linoleic acid , a common C18:2 fatty acid, is a primary source of various α,β-unsaturated aldehydes.[6] These aldehydes are the direct precursors to 2-alkylfurans.

The Synergistic Pathway: Amino Acid-Catalyzed Cyclization

The nexus of these two pathways is where the true biosynthesis of this compound occurs. The α,β-unsaturated aldehydes generated from lipid oxidation are highly reactive and can participate in Maillard-type reactions. Research has definitively shown that amino acids can catalyze the formation of 2-alkylfurans from these lipid-derived aldehydes.[8][9]

The mechanism proceeds as follows:

-

Precursor Generation: Thermal oxidation of linoleic acid produces a C11 α,β-unsaturated aldehyde, 2-undecenal . This is the specific precursor for this compound, following the established homologous series where 2-nonenal yields 2-pentylfuran and 2-decenal yields 2-hexylfuran.[8][10]

-

Oxidative Cyclization: In the presence of an amino acid catalyst and under oxidative conditions, 2-undecenal undergoes an intramolecular cyclization. This is believed to proceed via a 4-hydroxy-2-alkenal intermediate, which then dehydrates to form the stable furan ring.[9][10] The amino acid facilitates this transformation, drastically increasing the reaction rate and yield.[8]

The diagram below illustrates this proposed synergistic pathway.

Caption: Proposed synergistic pathway for this compound formation.

Key Parameters Influencing this compound Formation

The yield and rate of this compound formation are not static but are heavily influenced by several environmental and compositional factors. Optimizing these parameters is critical for controlling its production in both industrial and research settings.

| Parameter | Effect on this compound Formation | Causality & Rationale |

| Temperature | Increases rate significantly. | The Maillard reaction and lipid oxidation are both thermally driven. Higher temperatures accelerate hydroperoxide decomposition to form aldehyde precursors and increase the rate of the amino acid-catalyzed cyclization.[9] |

| pH | Dependent on the specific stage. | The initial Maillard condensation is favored at higher pH, but subsequent degradation and cyclization reactions can be influenced differently. The overall impact on the synergistic pathway requires empirical determination for a given system. |

| Water Activity (a_w) | Optimal formation at intermediate a_w (0.5-0.7). | Water is a product of the condensation and dehydration steps; therefore, very high water activity can inhibit the reaction rate due to Le Chatelier's principle. Conversely, very low water activity can limit reactant mobility, also slowing the reaction. |

| Reactant Type & Conc. | Strongly dictates yield and profile. | Lipid: Higher concentrations of linoleic acid provide more precursor material. Amino Acid: Different amino acids exhibit varying catalytic efficiencies.[8] Oxygen: The presence of oxygen is required for the oxidative steps that lead to both the aldehyde precursor and its subsequent cyclization.[8] |

| Presence of Metal Ions | Can act as a catalyst. | Transition metals like copper (Cu²⁺) can significantly catalyze the oxidative reactions involved, strongly increasing the formation of 2-alkylfurans.[9] |

Experimental Protocol: Model Synthesis and Analysis

This section provides a robust, self-validating protocol for the laboratory-scale synthesis and quantification of this compound from its precursors.

Part A: Model System Synthesis

This protocol describes the generation of this compound under controlled dry-roasting conditions.

Materials:

-

2-Undecenal (precursor)

-

L-Phenylalanine (catalyst)

-

High-purity sand (inert matrix)

-

20 mL headspace vials with PTFE-faced septa

-

Micro-syringe

-

Heating block or laboratory oven capable of 180°C

Methodology:

-

Preparation: To a 20 mL headspace vial, add 1.0 g of high-purity sand.

-

Reactant Addition: Add 10 mg of L-Phenylalanine to the sand.

-

Precursor Spiking: Using a micro-syringe, add 20 µL of 2-undecenal to the sand/amino acid mixture.

-

Sealing: Immediately seal the vial tightly with the screw cap and septum.

-

Control Vials: Prepare two control vials: one with only 2-undecenal and sand (no amino acid), and one blank vial with only sand. This validates the catalytic effect of the amino acid.

-

Reaction: Place the vials in a preheated block or oven at 180°C for 20 minutes.

-

Cooling: After heating, remove the vials and allow them to cool to room temperature for at least 30 minutes before analysis. This ensures the headspace gas composition is stable.

Part B: Analytical Workflow for Quantification

The quantification of the highly volatile this compound is best achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Instrumentation & Consumables:

-

GC-MS system

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Automated headspace sampling unit or manual holder

-

d₄-Furan or other suitable deuterated internal standard

Methodology:

-

Sample Preparation: Use the cooled vials from the synthesis protocol (Part A).

-

Internal Standard: (Optional but recommended for precise quantification) Spike the sample with a known amount of deuterated internal standard.

-

HS-SPME Extraction:

-

Place the vial in a heating block at 60°C.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorption: Immediately transfer the fiber to the GC inlet (set at 250°C) where the adsorbed analytes are thermally desorbed onto the column.

-

Separation: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

Detection (MS): Operate the mass spectrometer in scan mode (e.g., m/z 35-250) to identify the this compound peak by its retention time and mass spectrum. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 81, 95, 166 for this compound).[1]

-

-

Quantification: Calculate the concentration of this compound based on the peak area relative to a calibration curve generated from authentic standards.

The diagram below outlines this analytical workflow.

Caption: Analytical workflow for this compound quantification.

Conclusion and Future Outlook

The formation of this compound is a prime example of the intricate and synergistic relationship between the Maillard reaction and lipid oxidation. The pathway is not merely a sum of its parts but a distinct process where lipid-derived aldehydes are transformed by amino acid catalysis into specific flavor compounds. A comprehensive understanding of this mechanism, driven by the key parameters of temperature, reactant availability, and the presence of catalysts, empowers scientists to control and optimize the formation of this important molecule.

For professionals in food science, this knowledge can be leveraged to fine-tune flavor profiles in thermally processed foods. For those in drug development and biochemistry, understanding this natural synthesis pathway may offer insights into the biological roles of furan derivatives and provide novel, bio-inspired routes for their synthesis. The protocols detailed herein provide a reliable foundation for further research into this fascinating intersection of chemistries.

References

- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Coordinate contribution of lipid oxidation and Maillard reaction to the nonenzymatic food browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Heptylfuran: Elucidating Molecular Structure through NMR, MS, and IR Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Heptylfuran (C₁₁H₁₈O), a furan derivative with applications as a flavoring agent and potential roles in various biological processes.[1] Understanding the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule is fundamental for its unambiguous identification, quality control, and for researchers in the fields of food science, natural products, and drug development. This document synthesizes publicly available data with established principles of spectroscopic interpretation to offer a comprehensive resource for laboratory professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, consisting of a five-membered aromatic furan ring substituted with a seven-carbon alkyl chain, gives rise to a distinct set of spectroscopic characteristics. The interplay between the aromatic furan moiety and the aliphatic heptyl group is clearly delineated in its NMR, MS, and IR spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the furan ring and the heptyl side chain. The protons on the furan ring (H-3, H-4, and H-5) appear in the aromatic region, typically downfield due to the deshielding effect of the ring current. The protons of the heptyl chain appear in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~7.2 | Triplet |

| H-3 | ~6.2 | Doublet of doublets |

| H-4 | ~5.9 | Doublet of doublets |

| H-1' (α-CH₂) | ~2.6 | Triplet |

| H-2' to H-6' (-(CH₂)₅-) | ~1.2-1.6 | Multiplet |

| H-7' (CH₃) | ~0.9 | Triplet |

Data is estimated based on typical values for 2-substituted furans and alkyl chains.

The chemical shifts of the furan protons are influenced by the electron-donating nature of the alkyl substituent. The α-methylene protons (H-1') of the heptyl chain are deshielded due to their proximity to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each of the 11 carbon atoms in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~156 |

| C-5 | ~140 |

| C-3 | ~110 |

| C-4 | ~104 |

| C-1' (α-CH₂) | ~28 |

| C-2' to C-6' (-(CH₂)₅-) | ~22-32 |

| C-7' (CH₃) | ~14 |

Data is estimated based on typical values for 2-substituted furans and long-chain alkanes.[2][3]

The carbons of the furan ring are observed in the downfield region, with the carbon atom bearing the heptyl substituent (C-2) being the most deshielded. The aliphatic carbons of the heptyl chain appear in the upfield region.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a furan derivative like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak is used for calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues. For this compound (molecular weight: 166.26 g/mol ), the electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.[4][5]

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion Identity |

| 166 | ~52 | [M]⁺ (Molecular Ion) |

| 95 | ~67 | [C₆H₇O]⁺ |

| 82 | ~81 | [C₅H₆O]⁺ |

| 81 | 100 | [C₅H₅O]⁺ (Base Peak) |

| 109 | ~42 | [C₇H₉O]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1][4]

The fragmentation of this compound under EI conditions is primarily driven by cleavage of the alkyl chain and rearrangements involving the furan ring. The base peak at m/z 81 is a common feature in the mass spectra of 2-alkylfurans and is attributed to the stable oxonium ion formed after cleavage of the alkyl chain.

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column.

-

Ionization and Mass Analysis: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron ionization). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound will exhibit characteristic absorption bands for the furan ring and the alkyl C-H bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Furan ring |

| 2950-2850 | C-H stretch | Heptyl chain |

| ~1600 & ~1500 | C=C stretch | Furan ring |

| ~1465 | C-H bend | CH₂ (Heptyl) |

| ~1375 | C-H bend | CH₃ (Heptyl) |

| ~1015 | C-O-C stretch | Furan ring |

| ~740 | C-H out-of-plane bend | Furan ring |

Data is estimated based on typical IR frequencies for furan derivatives and alkanes.[6][7]

The presence of the furan ring is confirmed by the C-H stretching vibration above 3000 cm⁻¹, the C=C stretching vibrations, and the characteristic C-O-C stretching band. The aliphatic nature of the heptyl chain is evident from the strong C-H stretching bands below 3000 cm⁻¹.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method for liquid samples.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded. The resulting interferogram is then Fourier-transformed to produce the final IR spectrum.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Conclusion

The spectroscopic analysis of this compound by NMR, MS, and IR provides a comprehensive and complementary dataset for its structural elucidation and identification. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns, and the IR spectrum identifies the key functional groups. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound in their analytical workflows.

References

- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-n-Heptylfuran [webbook.nist.gov]

- 5. 2-n-Heptylfuran [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Heptylfuran

Introduction

2-Heptylfuran, a heterocyclic aromatic compound, has garnered significant interest within the scientific community for its diverse applications, ranging from the flavor and fragrance industry to its potential as an antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural and physicochemical characteristics, chemical reactivity with a focus on the furan moiety, established experimental protocols for its synthesis and analysis, and a summary of its key applications and safety considerations.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a distinctive nutty, coffee-like, and green aroma.[1][4][5][6] Its fundamental physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O | [6][7][8][9] |

| Molecular Weight | 166.26 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 3777-71-7 | [8] |

| Appearance | Colorless to pale yellow liquid | [1][4][6] |

| Odor | Nutty, coffee-like, green, fatty, oily | [1][2][4][5] |

A detailed summary of its key physical properties is provided in the table below, offering a comparative reference for experimental design and application.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 209-210 °C | 760 mmHg | [1][3] |

| 83-84 °C | 11 Torr | [6] | |

| Density | 0.860 - 0.866 g/mL | 25 °C | [2] |

| Refractive Index | 1.446 - 1.452 | 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][10] | |

| Flash Point | 75 °C (167 °F) | Closed Cup | [2] |

| Vapor Pressure | 0.245 mmHg | 25 °C (estimated) | [2] |

Chemical Reactivity and Synthetic Pathways

The chemical behavior of this compound is largely dictated by the furan ring, a π-rich aromatic system that is significantly more reactive towards electrophiles than benzene.[11][12] The electron-donating nature of the oxygen heteroatom increases the electron density of the ring, facilitating electrophilic attack.

Electrophilic Substitution

Electrophilic substitution in furans predominantly occurs at the C2 (α) position, as the cationic intermediate formed during this pathway is better stabilized by resonance.[12][13][14] The presence of the electron-donating heptyl group at the C2 position further activates the furan ring, directing incoming electrophiles primarily to the C5 position.

Common electrophilic substitution reactions for furans include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[5] Due to the high reactivity of the furan ring, mild reaction conditions are typically employed to prevent polymerization or ring-opening. For instance, sulfonation is often carried out using a sulfur trioxide-pyridine complex to avoid the harsh conditions of concentrated sulfuric acid.[11]

Oxidation

The furan ring in this compound is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic structures.[1][4][15] Common oxidizing agents include singlet oxygen, peroxy acids (like m-CPBA), and various metal-based catalysts.[1][16] The oxidation of furans often proceeds through an endoperoxide intermediate, which can then rearrange to form a variety of products.[4][16] The specific outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Synthesis of this compound: An Experimental Protocol

The synthesis of 2-alkylfurans can be achieved through various methods, with a common approach being the Friedel-Crafts alkylation of furan. The following protocol is a representative example for the synthesis of 2-alkylfurans and can be adapted for this compound.

Reaction: Friedel-Crafts Alkylation of Furan with an Alkyl Halide

Materials:

-

Furan

-

1-Bromoheptane (or other heptyl halide)

-

Iron(III) oxide (Fe₂O₃)

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (or other suitable solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent (e.g., dichloromethane), iron(III) oxide, and iron(III) chloride.

-

Heat the stirred mixture to reflux.

-

Prepare a mixture of furan and 1-bromoheptane and add it dropwise to the refluxing catalyst suspension over a period of 1-2 hours.[17]

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Note: The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Spectroscopic Analysis

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 166.[7][8] The fragmentation pattern is characteristic of an alkyl-substituted furan. Key fragments include peaks corresponding to the loss of alkyl fragments and cleavage of the furan ring. The base peak is often observed at m/z = 81, corresponding to the tropylium-like furanomethyl cation, a common fragment in 2-alkylfurans.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the furan ring and the heptyl side chain. The furan protons will appear as multiplets or doublets of doublets in the aromatic region (typically δ 6.0-7.5 ppm).[12] The protons of the heptyl group will appear in the aliphatic region (typically δ 0.8-2.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons of the furan ring and the seven carbons of the heptyl chain. The furan carbons will resonate in the downfield region (typically δ 105-155 ppm), with the oxygen-bearing carbon (C2) being the most deshielded.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the furan ring and the alkyl C-H bonds. Key absorptions include C-H stretching of the furan ring (around 3100-3150 cm⁻¹), C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1100 cm⁻¹). The aliphatic C-H stretching of the heptyl group will be observed in the 2850-2960 cm⁻¹ region.[7]

Applications and Safety Considerations

Applications

-

Flavor and Fragrance: this compound is utilized as a flavoring agent in a variety of food products due to its nutty, green, and fatty aroma profile.[2][10] It is also used in the formulation of fragrances.[2]

-

Potential Therapeutic Agent: Studies have indicated that this compound may act as an inhibitor of chemically induced carcinogenesis, suggesting its potential as an antineoplastic agent.[3][6][18] Further research in this area is ongoing.

-

Organic Synthesis: The reactive nature of the furan ring makes this compound a useful intermediate in the synthesis of more complex molecules.

Safety

While not classified as a hazardous substance under the Globally Harmonized System (GHS), this compound is a combustible liquid and may cause irritation upon contact.[7] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. There are unresolved toxicological concerns regarding furan-substituted compounds due to the potential carcinogenicity of furan itself in animal studies.[7] Therefore, exposure should be minimized.

Conclusion

This compound is a versatile molecule with a well-defined set of physical and chemical properties. Its unique aromatic and flavor characteristics have led to its established use in the food and fragrance industries. Furthermore, its chemical reactivity, centered on the furan ring, opens avenues for its application in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for any scientist or researcher working with this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]

- 3. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]

- 4. RSC - Page load error [pubs.rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-n-Heptylfuran [webbook.nist.gov]

- 9. 2-n-Heptylfuran, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 13. quora.com [quora.com]

- 14. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

- 17. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]

- 18. 2-n-Heptylfuran - LKT Labs [lktlabs.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Heptylfuran: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound with significant relevance in flavor chemistry and emerging potential in chemoprevention. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data on its chemical identity, synthesis, biological activity, and analytical methodologies.

Core Identification: CAS Number and Synonyms

The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number. This number is the standard for chemical substance identification used globally.

The compound is also known by several synonyms in commercial and scientific literature, which are crucial to recognize when conducting database searches and sourcing materials.

-

Synonyms :

-

Furan, 2-heptyl-

-

2-n-Heptylfuran

-

Heptylfuran, 2-n-

-

FEMA 3401

-

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct nutty and coffee-like aroma.[1][2][3] Its physical and chemical properties are summarized in the table below, which are critical for its application in both laboratory and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O | [1][6] |

| Molecular Weight | 166.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Nutty, coffee-like, fatty, green | [1][3] |

| Boiling Point | 209-210 °C (at 760 mmHg) | [3] |

| Density | 0.863 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.450 | [1][3] |

| Flash Point | 75 °C (167 °F) | [2] |

| Solubility | Insoluble in water; Soluble in DMSO and oils | [1][6] |

Synthesis of this compound

The synthesis of 2-alkylfurans can be achieved through several established organic chemistry pathways. A common and reliable approach for preparing this compound involves a two-step process: Friedel-Crafts acylation of furan followed by reduction of the resulting ketone. This method provides good control over the final product structure.

Exemplary Synthesis Workflow

The diagram below illustrates a plausible and widely applicable synthetic route.

Caption: Two-step synthesis of this compound via acylation and reduction.

Protocol: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Disclaimer: This protocol is exemplary and must be performed by qualified personnel with appropriate safety measures.

Step 1: Friedel-Crafts Acylation to form 2-Heptanoylfuran

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents : Dissolve furan (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Acylation : Add heptanoyl chloride (1.1 eq) to the dropping funnel. Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the furan solution.[7]

-

Reaction : Add the heptanoyl chloride dropwise from the funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-heptanoylfuran.

Step 2: Wolff-Kishner Reduction to this compound

-

Setup : In a round-bottom flask fitted with a reflux condenser, combine the crude 2-heptanoylfuran (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq).

-

Reaction : Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off as the reaction proceeds. Maintain this temperature for 3-5 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup : Cool the reaction mixture and add water. Extract the product with a nonpolar solvent (e.g., hexane or diethyl ether). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the final product, this compound, by vacuum distillation to yield a colorless to pale yellow liquid.

Biological Activity and Mechanism of Action

Beyond its role as a flavoring agent, this compound has demonstrated significant potential as a chemopreventive agent.[1][3] Research indicates it can inhibit chemically-induced carcinogenesis, such as benzo[a]pyrene-induced tumorigenesis in animal models.[3][6]

The primary mechanism for this activity is the induction of Phase II detoxification enzymes, most notably Glutathione S-Transferase (GST).[6] Phase II enzymes play a critical role in cellular defense by converting activated carcinogens into less toxic, water-soluble compounds that can be readily excreted.[8][9]

Chemoprevention Mechanism

Caption: Role of this compound in enhancing Phase II enzyme detoxification.

Protocol: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures total GST activity by quantifying the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, GS-DNB, absorbs light at 340 nm, and the rate of absorbance increase is proportional to GST activity.[10][11][12]

-

Sample Preparation :

-

Cell Lysate : Homogenize cells in an appropriate ice-cold lysis buffer. Centrifuge at 12,000 x g for 20-30 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction) for the assay.[13]

-

Tissue Homogenate : Homogenize tissue in 4 volumes of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Use the resulting supernatant.[13]

-

Normalize total protein concentration of all samples using a standard protein assay (e.g., Bradford or BCA).

-

-

Reagent Preparation :

-

Assay Buffer : Phosphate-buffered saline (PBS), pH 6.5.[10]

-

CDNB Stock (100 mM) : Dissolve in ethanol or DMSO.

-

GSH Stock (100 mM) : Dissolve in assay buffer or water. Prepare fresh.

-

-

Assay Procedure (96-well plate format) :

-

Set up a microplate reader to measure absorbance at 340 nm in kinetic mode at 25°C or 30°C.[10]

-

Prepare Reaction Mix : For each reaction, prepare a mix containing assay buffer, 1 mM CDNB (final concentration), and 1-2 mM GSH (final concentration).[10][11] For example, for 1 mL of mix: 980 µL PBS, 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH.[10]

-

Blank Wells : Add 190 µL of Reaction Mix and 10 µL of lysis buffer (without sample).

-

Sample Wells : Add 190 µL of Reaction Mix and 10 µL of your sample (cell lysate or tissue homogenate).

-

Measurement : Immediately start reading the absorbance at 340 nm every 30-60 seconds for at least 5 minutes.[12]

-

-

Calculation of GST Activity :

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the rate of each sample.

-

Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε) * (Reaction Volume / Sample Volume) where ε (molar extinction coefficient of GS-DNB) is 9.6 mM⁻¹cm⁻¹ (or 0.0096 µM⁻¹cm⁻¹).[10]

-

Normalize activity to the protein concentration of the sample (e.g., µmol/min/mg protein).

-

Predicted Metabolic Pathway

Direct metabolic studies on this compound are limited; however, its metabolic fate can be predicted based on the well-documented pathway of its structural analog, 2-methylfuran.[14][15][16] Like furan itself, 2-alkylfurans are metabolically activated by Phase I cytochrome P450 enzymes (CYP450), primarily in the liver.[15]

This bioactivation involves oxidation of the furan ring, leading to the formation of a highly reactive, unsaturated dialdehyde intermediate. For 2-methylfuran, this metabolite is acetylacrolein.[15][16] By analogy, this compound is expected to form 2-octene-1,4-dione. These reactive metabolites can form covalent adducts with cellular macromolecules like proteins and DNA, which is the basis for the toxicity concerns associated with furan compounds.[17] Detoxification occurs via conjugation with glutathione, a reaction catalyzed by GST.

Proposed Metabolic Activation and Detoxification of this compound

Caption: Predicted metabolism of this compound via activation and detoxification.

Analytical Methodology

The quantification of this compound, a volatile compound, in complex matrices such as food or biological samples, is most effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS).[18][19] Due to its volatility, sample preparation typically involves a headspace extraction technique to isolate the analyte from the non-volatile matrix components.

Headspace-Solid Phase Microextraction (HS-SPME) is a preferred method, offering superior sensitivity compared to static headspace alone, particularly for trace-level analysis.[18][20][21]

Analytical Workflow: HS-SPME-GC-MS

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Protocol: Quantification of this compound in a Liquid Matrix

This protocol is adapted from established methods for analyzing alkylfurans in food matrices.[18][22]

-

Sample Preparation :

-

Place a precise amount of the liquid sample (e.g., 5 mL) or homogenized solid (e.g., 1 g diluted in 9 mL of water) into a 20 mL headspace vial.[21]

-

Add a saturated sodium chloride solution to increase the partitioning of the volatile analyte into the headspace.

-

Spike the sample with an appropriate internal standard (e.g., deuterated 2-pentylfuran-d11) for accurate quantification.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME Extraction :

-

Place the vial in an autosampler tray with an agitator and heater.

-

Incubation : Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation (e.g., 250 rpm) to allow the analytes to equilibrate into the headspace.[22]

-

Extraction : Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the vial's headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.[22]

-

-

GC-MS Analysis :

-

Injection : The SPME fiber is automatically retracted and injected into the hot GC inlet (e.g., 280°C) for a short period (e.g., 1 minute) to thermally desorb the analytes onto the GC column.[22]

-

GC Conditions :

-

MS Conditions :

-

Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition : Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 81, 95, 166) and the internal standard.

-

Temperatures : Transfer line 280°C, Source 325°C.[22]

-

-

-

Quantification :

-

Generate a calibration curve using standards prepared in a matrix similar to the sample.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Safety and Handling

While GHS classification does not currently list this compound as a hazardous chemical, compounds in the furan family warrant careful handling due to unresolved toxicological concerns, primarily related to the carcinogenicity of the parent compound, furan, in animal studies.[17]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[23]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and other sources of ignition.[23]

-

First Aid :

References

- 1. echemi.com [echemi.com]

- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]

- 3. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]

- 4. robinsonbrothers.uk [robinsonbrothers.uk]

- 5. 2-N-HEPTYLFURAN CAS#: 3777-71-7 [amp.chemicalbook.com]

- 6. 2-n-Heptylfuran - LKT Labs [lktlabs.com]

- 7. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 8. Transactivation of Genes Encoding for Phase II Enzymes and Phase III Transporters by Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

- 19. ceas.org.tw [ceas.org.tw]

- 20. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]

- 21. researchgate.net [researchgate.net]

- 22. gcms.cz [gcms.cz]

- 23. WO2015023918A3 - Methods of producing alkylfurans - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation of 2-Heptylfuran from the Thermal Degradation of Lipids

Introduction: The Emergence of 2-Heptylfuran as a Thermal Degradation Marker

The thermal processing of lipid-rich foods, while essential for achieving desirable sensory characteristics and ensuring microbiological safety, inevitably initiates a complex cascade of chemical reactions. Among the myriad of compounds generated, furan and its alkylated derivatives have garnered significant attention from researchers, food safety authorities, and drug development professionals. This is due to their potential physiological effects and their utility as markers for the extent of thermal degradation. This compound, a volatile organic compound with a characteristic nutty and coffee-like aroma, is a prominent member of this class, frequently identified in cooked and fried foods.[1][2]

This technical guide provides a comprehensive overview of the formation of this compound from the thermal degradation of lipids. We will delve into the core chemical mechanisms, present detailed analytical methodologies for its detection and quantification, and discuss the toxicological and regulatory landscape surrounding this compound. This guide is intended for researchers and scientists in the fields of food science, analytical chemistry, and toxicology, as well as professionals in drug development who may encounter furanic compounds in their research.

Core Mechanism: The Oxidative Pathway from Unsaturated Fatty Acids to this compound

The genesis of this compound is intricately linked to the thermal oxidation of unsaturated fatty acids, which are abundant in edible oils and lipid-containing food matrices. The primary pathway involves a series of radical-mediated reactions, culminating in the formation of a key intermediate that cyclizes to the furan ring.

The Precursor Molecule: The Role of Oleic Acid

While various unsaturated fatty acids can contribute to the formation of volatile compounds, evidence points towards oleic acid (C18:1) as a significant precursor to this compound. The thermal oxidation of oleic acid leads to the formation of various hydroperoxide isomers. Specifically, the homolysis of the 8-hydroperoxide of oleic acid has been shown to generate 2-undecenal , an eleven-carbon α,β-unsaturated aldehyde.[3]

The Key Intermediate: 2-Undecenal

The formation of 2-alkylfurans from their corresponding 2-alkenal precursors is a well-established reaction pathway. In this context, 2-undecenal serves as the critical intermediate for the formation of this compound. The general mechanism involves the cyclization of the 2-alkenal to form the furan ring.

The Cyclization and Formation of this compound

The transformation of 2-undecenal to this compound is a cyclization reaction followed by dehydration. This process can be catalyzed by various factors present in a food matrix, such as heat, trace metals, and amino acids. The presence of amino acids, in particular, has been shown to drastically increase the formation of 2-alkylfurans from their corresponding α,β-unsaturated aldehydes under dry-roasting conditions.[1] This highlights the interplay between lipid degradation and Maillard reaction pathways in the overall generation of flavor and potentially toxic compounds in thermally processed foods.

The proposed mechanistic pathway is illustrated in the diagram below:

References

An In-depth Technical Guide to the Role of 2-Heptylfuran in Coffee Aroma

Abstract: This technical guide provides a comprehensive overview of 2-Heptylfuran, a volatile heterocyclic compound, and its role in the complex aroma matrix of roasted coffee. We will explore its physicochemical properties, detailed formation pathways during the roasting process, standardized analytical methodologies for its quantification, and an evidence-based assessment of its contribution to the final sensory profile of coffee. This document is intended for researchers, analytical chemists, and sensory scientists in the food and beverage industry and academia.

Introduction to this compound

The aroma of coffee is a complex symphony of over 1,000 volatile compounds that are generated during the roasting of green coffee beans.[1] Among these, furan and its alkylated derivatives are significant contributors, often imparting caramel-like, nutty, and roasted notes.[2][3] this compound (C₁₁H₁₈O) is a member of this class, distinguished by a seven-carbon alkyl chain at the second position of the furan ring. While less studied than its smaller counterparts like 2-methylfuran, its unique chemical structure and sensory descriptors suggest a distinct role in the overall coffee aroma profile. This guide synthesizes current scientific understanding to provide a detailed examination of this compound's lifecycle, from its chemical precursors in the green bean to its final impact on the consumer's sensory experience.

Physicochemical Properties & Sensory Profile

Understanding the fundamental properties of this compound is essential for developing appropriate analytical strategies and interpreting its sensory function.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. Its relatively high boiling point and insolubility in water influence its retention in the coffee bean matrix and its release into the headspace of a brewed beverage.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₁₈O | [4] |

| Molecular Weight | 166.26 g/mol | [5] |

| Appearance | Colourless to pale yellow liquid | [4] |

| Boiling Point | 209-210 °C (at 760 mm Hg) | [4] |

| Water Solubility | Insoluble | [4] |

| FEMA Number | 3401 | [4] |

| JECFA Number | 1492 | [4] |

Sensory Profile

The aroma and flavor of pure this compound have been characterized by flavor and fragrance industry experts. It is a multifaceted compound with a range of descriptors, suggesting it can contribute several nuances to a complex food aroma.

-

Primary Aroma Descriptors: Nutty, coffee-like.[4]

-

Secondary Aroma Descriptors: Green, fatty, lactonic, oily, roasted, fruity, sweet, and wine-like.[5]

-

Taste Profile (at 5 ppm): Described as fatty, vegetative, lactonic, herbal, and oily with a tropical nuance.[5]

This complex profile indicates that this compound likely contributes to the desirable roasted and nutty background notes in coffee, while potentially adding subtle green or fruity complexities.

Formation Pathways in Coffee Roasting

This compound is not present in green coffee beans; it is a neoformed contaminant generated during the intense thermal processing of roasting.[6][7][8] Its formation is primarily linked to the degradation of lipids, a pathway distinct from the sugar-derived caramelization that forms many other furans.

Mechanism: Lipid Oxidation and Amino Acid Catalysis

The formation of 2-alkylfurans is understood to originate from the thermal degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, which are present in green coffee beans.[6] A key study elucidated that 2-alkylfurans form from lipid-derived α,β-unsaturated aldehydes in a reaction catalyzed by amino acids under the oxidative, dry-roasting conditions found in a coffee roaster.[9][10]

The proposed pathway involves two core stages:

-

Oxidative Degradation of PUFAs: During roasting, PUFAs undergo oxidation to form hydroperoxides, which then cleave to produce a variety of breakdown products, including α,β-unsaturated aldehydes. For this compound, the likely precursor would be an aldehyde such as 2-nonenal or 2-decenal.

-

Amino Acid-Catalyzed Cyclization: The α,β-unsaturated aldehyde reacts with an amino acid (or peptide/protein) under oxidative conditions. This process, which involves radical mechanisms, facilitates the cyclization and dehydration of the aldehyde to form the stable 2-alkylfuran ring.[9][10] The presence of amino acids drastically increases the rate of formation.

Caption: Formation pathway of this compound during coffee roasting.

Factors Influencing Formation

The concentration of this compound in roasted coffee is influenced by several factors, mirroring trends observed for the parent compound, furan:

-

Roast Degree: Furan concentrations generally increase with a darker roast degree due to greater thermal input.[6] It is highly probable that this compound follows a similar trend, with levels peaking in medium-to-dark roasts.

-

Coffee Species: Coffea canephora (Robusta) beans typically have higher lipid content and different precursor compositions than Coffea arabica, leading to higher concentrations of furan and likely other lipid-derived compounds.[6][7]

-

Roasting Time & Temperature: Higher temperatures and longer roasting times promote the degradation of lipid precursors, accelerating the formation of this compound.[11]

Analytical Methodology for Quantification

Accurate quantification of this compound in a complex matrix like coffee requires a sensitive and specific analytical method. The industry standard is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][12]

Experimental Protocol: HS-SPME-GC-MS

This protocol provides a validated, self-consistent workflow for the analysis of this compound and other volatile furans in roasted coffee.

1. Sample Preparation: 1.1. Cryogenically grind roasted coffee beans to a fine, consistent powder to ensure homogeneity. 1.2. Accurately weigh 0.5 - 1.0 g of ground coffee into a 20 mL headspace vial. 1.3. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace. 1.4. Spike the sample with an appropriate internal standard (e.g., deuterated furan-d₄) for accurate quantification. 1.5. Immediately seal the vial with a PTFE-faced silicone septum and aluminum crimp cap.

2. Headspace Extraction (SPME): 2.1. Place the vial in an autosampler with an agitator and heater. 2.2. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 10-15 minutes) with agitation to facilitate the release of volatiles. 2.3. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the vial's headspace for a defined extraction time (e.g., 20-30 minutes) at the same temperature.

3. GC-MS Analysis: 3.1. Retract the fiber and immediately inject it into the heated GC inlet (e.g., 250-280°C) for thermal desorption of the analytes. 3.2. Perform chromatographic separation on a suitable capillary column (e.g., DB-WAX or Rxi-624Sil MS) using a programmed temperature ramp to separate this compound from other volatile compounds. 3.3. Detect and identify the compound using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound (e.g., m/z 81, 82, 95, 166).[4]

4. Quantification: 4.1. Generate a calibration curve using a series of standards with known concentrations of this compound and the internal standard. 4.2. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: HS-SPME-GC-MS workflow for this compound analysis in coffee.

Assessing the Role of this compound in Coffee Aroma

The actual impact of a volatile compound on the final aroma of a product is determined not just by its presence, but by its concentration relative to its odor detection threshold (ODT)—the minimum concentration at which the human nose can detect it.[13][14]

The Concept of Odor Activity Value (OAV)

The significance of an aroma compound is scientifically evaluated using its Odor Activity Value (OAV), calculated as:

OAV = Concentration / Odor Detection Threshold

An OAV greater than 1 indicates that the compound is present at a high enough concentration to be smelled and to contribute to the overall aroma profile.[13] Compounds with very high OAVs are considered key or character-impact odorants.[15][16]

Inferred Significance and Gaps in Current Research

A critical review of current scientific literature reveals a significant data gap: the odor detection threshold (ODT) and typical concentration ranges for this compound in roasted coffee have not been definitively established. While analytical methods exist for its class of compounds,[9][12] specific quantification and sensory threshold studies for this compound are lacking.

Without this data, a quantitative OAV cannot be calculated, making a definitive statement on its impact level impossible. However, we can infer its potential role based on its known sensory characteristics:

-

Potential Contribution: Given its strong "nutty" and "coffee-like" descriptors, this compound is well-positioned to be a synergistic or background contributor to the core roasted aroma of coffee. Its "green," "fatty," and "fruity" nuances could also play a role in distinguishing the aroma profiles of coffees from different origins or roast levels, where lipid composition varies.

-

Need for Further Research: To fully elucidate the role of this compound, future research must focus on two key areas:

-

Quantification: Measuring the precise concentration of this compound across a range of coffee species (Arabica, Robusta) and roast degrees (light, medium, dark).

-

Sensory Threshold Determination: Establishing its ODT in water using standardized sensory panel methodologies.

-

Once this data is available, OAVs can be calculated, and sensory studies such as aroma recombination and omission tests can be performed to confirm its specific contribution to the coffee drinking experience.[15]

Conclusion

References

- 1. VUV Analytics [vuvanalytics.com]

- 2. mdpi.com [mdpi.com]

- 3. helenacoffee.vn [helenacoffee.vn]

- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]

- 6. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 7. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 8. scribd.com [scribd.com]

- 9. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Antineoplastic Properties of 2-Heptylfuran

Abstract

2-Heptylfuran, a furan derivative noted for its presence in various natural and processed foods, has emerged as a compound of interest in oncology research.[1][2] Recognized for its role as an inhibitor of chemical-induced carcinogenesis, its potential as a therapeutic agent warrants a systematic and in-depth investigation.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antineoplastic mechanisms of this compound. We eschew a rigid template in favor of a logically structured narrative that moves from foundational knowledge to advanced, actionable experimental protocols. This document synthesizes current understanding, explains the causality behind experimental design, and provides detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale for this compound

This compound (C11H18O) is a substituted furan, a class of heterocyclic organic compounds.[1] While extensively documented as a flavoring agent, its bioactivity has garnered significant attention.[4][5] Initial studies have classified it as an antineoplastic agent, with specific evidence pointing towards its ability to inhibit tumorigenesis induced by carcinogens like benzo[a]pyrene.[2][3] The core impetus for this guide is the need to move beyond these initial observations and dissect the precise molecular mechanisms that underpin its anticancer potential. Understanding how this compound exerts its effects is the critical next step in evaluating its translational promise.

This guide is structured to facilitate a comprehensive investigation, beginning with broad-spectrum cytotoxicity screening and progressively narrowing the focus to specific cellular pathways including cell cycle regulation, apoptosis induction, and oxidative stress.

Postulated Mechanisms of Antineoplastic Action

Based on preliminary data and research into related furan compounds, several plausible mechanisms for this compound's anticancer activity can be hypothesized. A robust research plan should aim to validate or refute these interconnected pathways.

Induction of Phase II Detoxification Enzymes